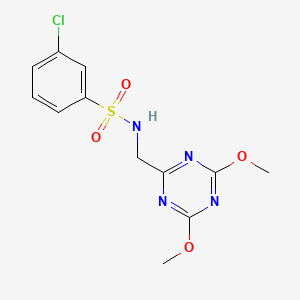![molecular formula C8H13N3O2S B2506463 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 200815-93-6](/img/structure/B2506463.png)
2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a chemical compound with the molecular formula C8H13N3O2S and a molecular weight of 215.28 g/mol . This compound features a triazole ring, a sulfur atom, and an acetic acid moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
The synthesis of 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves the reaction of 4-tert-butyl-4H-1,2,4-triazole-3-thiol with bromoacetic acid under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the electrophilic carbon of the bromoacetic acid, resulting in the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
化学反応の分析
2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The acetic acid moiety can undergo esterification or amidation reactions with alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Addition: The compound can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds.
科学的研究の応用
2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the sulfur atom can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)thio]acetic acid: Similar structure but lacks the acetic acid moiety.
4-tert-butyl-4H-1,2,4-triazole-3-thiol: The precursor in the synthesis of the target compound.
2-[(4-tert-butyl-4H-1,2,3-triazol-1-yl)acetic acid: A related compound with a different substitution pattern on the triazole ring.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
特性
IUPAC Name |
2-[(4-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-8(2,3)11-5-9-10-7(11)14-4-6(12)13/h5H,4H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNXWUJWDDFHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NN=C1SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromo-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2506389.png)

![4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2506391.png)
![N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-(ethanesulfonyl)benzamide](/img/structure/B2506393.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2506397.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2506398.png)


![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2506402.png)

